molecular formula C21H19FN4O B11306805 N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11306805
M. Wt: 362.4 g/mol
InChI Key: NSIVDBLTCMCXGG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-fluorophenyl group at the N7 position, a 4-methoxyphenyl group at position 2, and methyl substituents at positions 3 and 4.

Properties

Molecular Formula

C21H19FN4O

Molecular Weight

362.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H19FN4O/c1-13-12-19(24-17-8-6-16(22)7-9-17)26-21(23-13)14(2)20(25-26)15-4-10-18(27-3)11-5-15/h4-12,24H,1-3H3

InChI Key

NSIVDBLTCMCXGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the nitro group may yield an amine.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C21H19FN4O
  • Molecular Weight : 362.4 g/mol
  • CAS Number : 1203107-42-9

The synthesis typically involves multi-step reactions that include the formation of the pyrazolo-pyrimidine core, followed by substitution reactions to introduce the fluorophenyl and methoxyphenyl groups. The synthesis pathways are crucial for optimizing yield and purity, which directly affect biological activity.

Anticancer Properties

Research indicates that N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine exhibits anticancer activity. It has been shown to inhibit various cancer cell lines, including prostate cancer (PC3) and lung cancer (A549). The mechanism of action is believed to involve the inhibition of specific kinases associated with tumor growth and proliferation.

Inhibitory Effects on Kinases

This compound has been evaluated for its inhibitory effects on several receptor tyrosine kinases (RTKs), which play critical roles in cancer signaling pathways. Studies demonstrate that it can selectively inhibit certain RTKs, potentially leading to reduced tumor growth in preclinical models.

Antifungal Activity

In addition to its anticancer properties, this compound has shown promising antifungal activity. In vitro assays indicate effectiveness against various pathogenic fungi, suggesting potential applications in treating fungal infections.

Case Studies

StudyFindings
Study 1 Evaluated anticancer effects on PC3 and A549 cell linesDemonstrated significant reduction in cell viability at low concentrations
Study 2 Assessed antifungal activity against Candida speciesShowed effective inhibition comparable to standard antifungal agents
Study 3 Investigated kinase inhibition profileIdentified selective inhibition of key RTKs involved in cancer progression

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, with substitutions influencing bioactivity. Key structural analogs include:

Compound ID/Name Substituents (Position) Molecular Formula Molecular Weight Key Activity Source
Target Compound 2-(4-MeOPh), 3,5-Me₂, N-(4-FPh) C₂₃H₂₀FN₅O 409.17 Not reported
34 () 5-(4-MeOPh), 3-(4-FPh), N-(pyridin-2-ylmethyl) C₂₅H₂₀FN₅O 441.17 Anti-mycobacterial (MIC: 0.5 µM)
890624-60-9 () 2-Me, 3,5-Ph₂, N-(4-MeOPh) C₂₈H₂₄N₄O 432.20 Not reported
MPZP () 3-(4-MeO-2-MePh), 2,5-Me₂, N,N-bis(2-MeOEt) C₂₂H₂₉N₅O₃ 419.22 CRF1 receptor antagonist
47 () 5-Ph, 3-(4-FPh), N-((6-MePyridin-2-yl)methyl) C₂₅H₂₀FN₅ 409.17 Anti-mycobacterial (MIC: 1 µM)

Key Observations :

  • Anti-mycobacterial Activity : Compounds with 4-fluorophenyl (e.g., 34, 47) exhibit potent activity (MIC: 0.5–1 µM), suggesting the 4-FPh group enhances target binding .
  • CRF1 Antagonism : MPZP’s 4-methoxy-2-methylphenyl and bis-methoxyethyl groups optimize CNS penetration and receptor affinity .

SAR Trends

  • 4-Fluorophenyl Group: Enhances anti-mycobacterial activity (e.g., compound 34 vs. non-fluorinated analogs) .
  • Methoxy Groups : Improve metabolic stability and membrane permeability (e.g., MPZP’s 4-MeOPh and bis-MeOEt groups) .
  • Pyridine vs. Phenyl : Pyridinylmethyl substituents (e.g., 34, 47) enhance solubility but may reduce CNS penetration compared to aryl amines .

Anti-Mycobacterial Activity ()

  • Compound 34 : MIC = 0.5 µM against M. tuberculosis, attributed to 4-MeOPh and 4-FPh synergy .
  • Compound 47 : MIC = 1 µM; methylpyridine substitution reduces potency slightly compared to 34 .

Kinase Inhibition ()

Pyrazolo[1,5-a]pyrimidines with diazenyl groups (e.g., 3-((4-FPh)diazenyl) derivatives) inhibit kinases like EGFR, though data for the target compound are lacking .

Neuroreceptor Modulation ()

MPZP’s CRF1 antagonism (IC₅₀ = 3 nM) highlights the scaffold’s versatility in neuropharmacology, though substituent requirements differ from anti-infective analogs .

Biological Activity

N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C17H18FN5OC_{17}H_{18}FN_{5}O, with a molecular weight of approximately 317.35 g/mol.

Structural Features

  • Core Structure : The pyrazolo[1,5-a]pyrimidine framework is pivotal for its bioactivity.
  • Substituents : The presence of a fluorophenyl group and a methoxyphenyl group enhances its interaction with biological targets.

Antitumor Activity

Recent studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. Specifically, they have been evaluated for their inhibitory effects on various kinases involved in cancer progression:

  • BRAF(V600E) Inhibition : These compounds have shown promising results against BRAF(V600E), a common mutation in melanoma. In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in BRAF-mutant cell lines .
  • EGFR and Aurora-A Kinase : Other studies indicate that these compounds also target EGFR and Aurora-A kinase, contributing to their antitumor efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays:

  • Nitric Oxide Production : Compounds in this class have been shown to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .
  • Cytokine Inhibition : They also demonstrate the ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 .

Antibacterial and Antifungal Activity

Research has highlighted the antibacterial and antifungal activities of related pyrazole derivatives:

  • Mechanism of Action : Some derivatives disrupt bacterial cell membranes leading to cell lysis, while others inhibit fungal growth through different mechanisms .
  • In vitro Studies : Various pyrazole derivatives have shown moderate to excellent activity against a range of pathogenic fungi and bacteria .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Key findings include:

  • Substituent Effects : The nature and position of substituents on the pyrazole ring significantly influence activity. For instance, the introduction of electron-withdrawing groups enhances potency against specific targets .
  • Core Modifications : Modifying the core structure can lead to improved selectivity and reduced toxicity profiles, essential for drug development .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Antitumor Efficacy in Melanoma Models :
    • A study evaluated the compound's efficacy in xenograft models of melanoma, showing significant tumor reduction compared to controls.
    • Mechanistic studies revealed inhibition of key signaling pathways involved in cell proliferation.
  • Inflammation Models :
    • In vivo models demonstrated reduced inflammation markers in mice treated with this compound following LPS-induced inflammation.
    • Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.
  • Antifungal Activity Assessment :
    • A series of derivatives were tested against common fungal pathogens, with several exhibiting higher efficacy than standard antifungal agents.
    • Mechanistic studies suggested that these compounds interfere with fungal cell wall synthesis.

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